molecular formula C18H24N2O4S2 B8625220 N-Methyl-N,N'-trimethylenebis-p-toluenesulfonamide

N-Methyl-N,N'-trimethylenebis-p-toluenesulfonamide

Cat. No. B8625220
M. Wt: 396.5 g/mol
InChI Key: QTGFSTZCGLGYNU-UHFFFAOYSA-N
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Patent
US05804571

Procedure details

--A freshly prepared solution of p-toluenesulfonyl chloride (90.8 g, 0.476 mole) in N,N-dimethylformamide (200 ml) is added during 45 min. with moderate external cooling to a stirred solution of N-methyl-1,3-propanediamine (41.9 g, 0.476 mole) in N,N-dimethylformamide (150 ml) at such a rate that the temperature does not exceed 40° C. The mixture is stirred 45 min. longer at room temperature and then poured into cold water (1.2 1.). The white gum that precipitated, solidifies on standing. The crude product is collected, pulverized, and washed thoroughly with water. Recrystallization from ethanol affords the pure product, m.p. 93° C. (Kofler Heizbank), in 79% yield (74.4 g).
Quantity
90.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
41.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[CH3:12][NH:13][CH2:14][CH2:15][CH2:16][NH2:17].[OH2:18]>CN(C)C=O>[CH3:12][N:13]([CH2:14][CH2:15][CH2:16][NH:17][S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:8])=[O:18])[S:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
90.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
41.9 g
Type
reactant
Smiles
CNCCCN
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred 45 min. longer at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
CUSTOM
Type
CUSTOM
Details
The white gum that precipitated
CUSTOM
Type
CUSTOM
Details
The crude product is collected
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
affords the pure product, m.p. 93° C. (Kofler Heizbank)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CN(S(=O)(=O)C1=CC=C(C=C1)C)CCCNS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.